molecular formula C6H9NO2 B1615275 1,3-Dioxolane-2-propiononitrile CAS No. 4388-58-3

1,3-Dioxolane-2-propiononitrile

Cat. No. B1615275
Key on ui cas rn: 4388-58-3
M. Wt: 127.14 g/mol
InChI Key: ILNCXUYVDNKISU-UHFFFAOYSA-N
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Patent
US07538104B2

Procedure details

58.8 g (1.2 mol) of sodium cyanide and 22.28 g (0.12 mol) of benzyltrimethylammonium chloride are dissolved in 360 ml of water. Thereafter 181.03 g (1.0 mol) of 2-[1,3]-dioxolan-2-yl-1-bromoethane are added dropwise and the reaction mixture is heated at 90° C. After six hours it is cooled, diluted with 400 ml of water and subjected to extraction with ether. Drying over magnesium sulfate and evaporation of the solvent give 111.85 g of 3-[1,3]-dioxolan-2-yl-propionitrile as a reddish oil which is used without further purification in the next stage of the reaction.
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
22.28 g
Type
catalyst
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
181.03 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[O:4]1[CH2:8][CH2:7][O:6][CH:5]1[CH2:9][CH2:10]Br>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.O>[O:4]1[CH2:8][CH2:7][O:6][CH:5]1[CH2:9][CH2:10][C:1]#[N:2] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
58.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
22.28 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
360 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
181.03 g
Type
reactant
Smiles
O1C(OCC1)CCBr
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After six hours it is cooled
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 111.85 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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